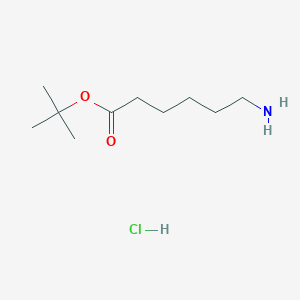

Tert-butyl 6-aminohexanoate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 6-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-4-6-8-11;/h4-8,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPCMCLPEUUXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316829-43-3 | |

| Record name | tert-butyl 6-aminohexanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-aminohexanoate hydrochloride typically involves the esterification of 6-aminohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 6-aminohexanoate hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Key Characteristics

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 224.74 g/mol

- IUPAC Name : Tert-butyl 6-aminohexanoate hydrochloride

- CAS Number : 316829-43-3

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is employed in the development of new synthetic methodologies due to its unique reactivity profile. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of diverse derivatives.

Biological Research

In biological contexts, this compound is utilized to study enzyme-substrate interactions and protein modifications. It acts as a building block for synthesizing biologically active molecules, contributing to research in pharmacology and biochemistry.

Case Study: Enzyme Interaction

A study explored how this compound interacts with specific enzymes involved in metabolic pathways. The compound was shown to enhance substrate binding affinity, leading to increased reaction rates in enzymatic processes.

Medicinal Chemistry

The compound is significant in drug development, particularly for targeting specific biological pathways. Its structural properties allow it to be modified into various pharmaceutical agents, enhancing therapeutic efficacy .

Case Study: Drug Development

Research has indicated that derivatives of this compound exhibit potential as anti-inflammatory agents. These derivatives were synthesized and tested for their ability to inhibit key inflammatory mediators.

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials. Its stability and ease of handling make it a valuable component in formulating various products.

Mechanism of Action

The mechanism of action of tert-butyl 6-aminohexanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of tert-butyl 6-aminohexanoate hydrochloride, focusing on ester variants and related amino acid derivatives:

Biological Activity

Tert-butyl 6-aminohexanoate hydrochloride is a compound with significant implications in biological and medicinal chemistry. Its structure, characterized by a tert-butyl group and an amino acid moiety, allows it to participate in various biochemical pathways. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : Approximately 224.74 g/mol

- CAS Number : 316829-43-3

The compound is a derivative of 6-aminohexanoic acid, which serves as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.

This compound functions through several mechanisms:

- Enzyme Interaction : It acts as a substrate for various enzymes, facilitating enzyme-substrate interactions that are crucial for metabolic processes.

- Protein Modifications : The compound can be involved in post-translational modifications of proteins, influencing their activity and function.

- Biochemical Pathways : Its dual functionality allows it to engage in hydrolysis reactions, releasing the active form of 6-aminohexanoic acid, which can further participate in biochemical pathways.

Research Applications

This compound is employed in various research fields:

- Biochemistry : Used to study enzyme mechanisms and protein-ligand interactions.

- Medicinal Chemistry : Serves as an intermediate in synthesizing pharmaceutical compounds targeting specific biological pathways .

- Polymer Science : Acts as a monomer for producing polyamide polymers, demonstrating its versatility in industrial applications .

Case Studies and Findings

Several studies have highlighted the biological activity of this compound:

- Histone Deacetylase Inhibition :

- Plasmin Inhibition :

Comparative Analysis

Q & A

Q. What environmental and safety considerations are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure (LD oral: 300–2000 mg/kg, Category 4 toxicity) .

- Waste Disposal : Neutralize acidic hydrolysates with sodium bicarbonate before disposal. Follow EPA guidelines for chlorinated waste .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.